N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide

Description

Properties

Molecular Formula |

C20H20N2O3S |

|---|---|

Molecular Weight |

368.5 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide |

InChI |

InChI=1S/C20H20N2O3S/c1-24-15-8-6-14(7-9-15)20(10-12-25-13-11-20)18(23)22-19-21-16-4-2-3-5-17(16)26-19/h2-9H,10-13H2,1H3,(H,21,22,23) |

InChI Key |

JLKZPSNECWBDMF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NC3=NC4=CC=CC=C4S3 |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)oxane-4-carboxamide, also known as Y042-5139, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

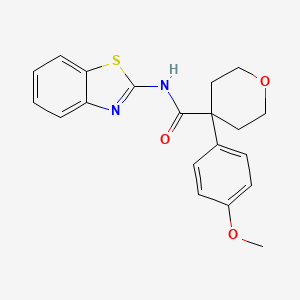

The compound features a benzothiazole moiety linked to a phenyl group with a methoxy substituent and an oxane carboxamide structure. Its molecular formula is , and it can be represented by the following structural formula:

Biological Activity Overview

Research into the biological activity of this compound has highlighted its potential as an antimicrobial agent. The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Antimicrobial Properties

A study indicated that derivatives of benzothiazole exhibit strong antibacterial activity. The compound's structure allows it to interact with bacterial membranes and inhibit essential biosynthetic pathways, leading to bacterial cell death .

The precise mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Membrane Disruption : The compound may disrupt bacterial membrane integrity, leading to leakage of cellular contents.

- Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in cell wall synthesis and other critical metabolic processes.

- Regulation of Gene Expression : Studies suggest that the compound can modulate the expression of genes related to antibiotic resistance and virulence factors in bacteria .

Case Studies and Research Findings

Several studies have focused on the biological activity of benzothiazole derivatives:

- Study on Antimicrobial Efficacy : A comparative study demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.06 μg/mL to 1 μg/mL against resistant strains like MRSA, showcasing their potential as effective antimicrobial agents .

- Proteomic Analysis : Proteomic studies revealed that treatment with benzothiazole derivatives altered the expression of proteins involved in essential metabolic pathways, suggesting a multi-target action mechanism against bacterial pathogens .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives

Patel et al.'s 1,2,4-Triazole-Benzothiazole Hybrids

Patel et al. synthesized 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives, which demonstrated potent antibacterial and antitubercular activities. Key findings include:

- Substituent Effects : Derivatives with 6-fluoro or 6-methyl groups on the benzothiazole ring exhibited superior Gram-positive antibacterial activity (MIC = 3.12–6.25 µg/mL) compared to ampicillin.

- Mechanistic Insight : The benzothiazole-triazole hybrid structure likely enhances membrane permeability or enzyme inhibition.

- However, the oxane ring in the target compound may improve metabolic stability .

Biphenyl Benzothiazole-2-Carboxamides

Yar and Ansari reported N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (Compound II) as a diuretic agent. Structural similarities include the benzothiazole-carboxamide backbone, but the biphenyl group in Compound II contrasts with the oxane-methoxyphenyl moiety in the target compound.

Oxadiazole Derivatives

LMM5 and LMM11 (1,3,4-Oxadiazoles)

Kioshima et al. identified 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) as a thioredoxin reductase inhibitor with antifungal activity against Candida albicans.

- Structural Overlap : Both LMM5 and the target compound contain a 4-methoxyphenyl group, which may contribute to target binding or solubility.

Triazole Derivatives

Sulfonyl-Triazole-Thiones

Compounds 7–9 from the International Journal of Molecular Sciences (2014) feature 1,2,4-triazole-thione cores with sulfonyl and fluorophenyl substituents. These derivatives exist in thione tautomeric forms, confirmed by IR and NMR spectroscopy.

Structural and Functional Analysis Table

Preparation Methods

Method 2.1: Cyclization with Carboxylic Acid Derivatives

Reagents : 2-Aminothiophenol, chloroacetyl chloride, polyphosphoric acid (PPA).

Conditions :

Method 2.2: Oxidative Cyclization

Reagents : 2-Aminothiophenol, iodine, dimethyl sulfoxide (DMSO).

Conditions :

Synthesis of 4-(4-Methoxyphenyl)Tetrahydro-2H-Pyran-4-Carboxylic Acid

The oxane ring is constructed via Prins cyclization or acid-catalyzed cyclization of diols with aldehydes.

Method 3.1: Prins Cyclization

Reagents : 4-Methoxybenzaldehyde, 3-buten-1-ol, sulfuric acid.

Mechanism :

Method 3.2: Diels-Alder Approach

Reagents : 4-Methoxyphenylacetylene, diethyl ketomalonate, BF₃·Et₂O.

Conditions :

-

[4+2] Cycloaddition forms the oxane ring.

Amide Bond Formation

Coupling the benzothiazol-2-amine with the oxane-carboxylic acid is achieved via activation of the carboxylic acid .

Method 4.1: HATU-Mediated Coupling

Reagents :

-

4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, HATU, DIPEA, DMF.

Procedure :

Method 4.2: Acid Chloride Route

Reagents : Oxalyl chloride, benzothiazol-2-amine, THF.

Conditions :

-

Convert the carboxylic acid to its acid chloride using oxalyl chloride.

-

React with benzothiazol-2-amine in THF at 0°C to room temperature.

Yield : ~75–80%.

Alternative One-Pot Strategies

Recent advancements enable telescoped synthesis to reduce purification steps.

Method 5.1: Sequential Cyclization-Coupling

Reagents : 2-Aminothiophenol, 4-methoxybenzaldehyde, HATU.

Conditions :

-

Synthesize benzothiazole in situ via iodine-mediated cyclization.

-

Directly couple with preformed oxane-carboxylic acid.

Yield : ~65–70%.

Comparative Analysis of Methods

| Method | Key Step | Yield | Advantages | Limitations |

|---|---|---|---|---|

| HATU-mediated coupling | Amide bond formation | 80–85% | High efficiency, mild conditions | Cost of HATU |

| Acid chloride route | Acid activation | 75–80% | Scalable | Moisture-sensitive intermediates |

| One-pot strategy | Telescoped synthesis | 65–70% | Reduced purification | Lower yield |

Critical Challenges and Optimizations

-

Steric hindrance : Bulky 4-methoxyphenyl group complicates cyclization.

-

Oxidation over-reduction : During carboxylic acid preparation.

Scalability and Industrial Relevance

Q & A

Basic Research Question

- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient, UV detection at 254 nm) .

- TLC : Single spot (R ~0.5 in ethyl acetate/hexane 1:1) .

- Elemental analysis : C, H, N percentages within ±0.4% of theoretical values .

Impurities (e.g., unreacted starting materials) must be <2% for in vitro assays .

What challenges arise in resolving crystallographic data for this compound, and how can SHELX improve refinement?

Advanced Research Question

- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Disordered moieties : Apply PART/SUMP restraints for the methoxyphenyl group .

- High R-factors : Iterative refinement with SHELXE (10+ cycles) improves electron density maps .

Validation tools (e.g., PLATON) check for missed symmetry or solvent voids .

How do substituent variations on the benzothiazole or oxane rings affect biological activity?

Advanced Research Question

- Benzothiazole modifications : Electron-withdrawing groups (e.g., Cl at C5) enhance cytotoxicity (IC reduced by ~40% vs. H) .

- Oxane ring substitution : Bulky groups (e.g., methyl at C4) reduce solubility but improve membrane permeability (logP increases by 0.5) .

- Methoxyphenyl position : Para-methoxy optimizes π-stacking in kinase binding pockets (K = 12 nM vs. 85 nM for ortho-) .

How can contradictory results in biological activity assays (e.g., cytotoxicity) be systematically addressed?

Advanced Research Question

- Assay variability : Standardize protocols (e.g., MTT assay: 24h incubation, 10% FBS) and include positive controls (e.g., doxorubicin) .

- Solvent artifacts : Use DMSO concentrations <0.1% to avoid false negatives .

- Data normalization : Express activity relative to housekeeping genes (e.g., GAPDH) in qPCR-based mechanistic studies .

What mechanistic insights explain the compound’s reactivity in benzothiazole ring functionalization?

Advanced Research Question

- Electrophilic aromatic substitution : The benzothiazole’s electron-deficient C5 position reacts preferentially with NO (HNO/HSO, 0°C) .

- Radical reactions : AIBN-initiated bromination at C6 under NBS/UV light .

- Photodegradation : UV exposure (254 nm) cleaves the thiazole ring, monitored via LC-MS .

How does the compound’s stability under physiological conditions impact experimental design?

Advanced Research Question

- pH-dependent hydrolysis : Stable at pH 7.4 (t >24h), but degrades rapidly in acidic lysosomal conditions (pH 5.0, t = 2h) .

- Light sensitivity : Store in amber vials at -20°C; avoid prolonged exposure during handling .

- Thermal stability : Decomposes above 150°C (DSC analysis) .

What strategies are effective in designing derivatives with enhanced target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.